Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl Pyrazine Substitution
The target compound bears a thiophen-2-yl group at the pyrazine 3-position, distinguishing it from its closest cataloged regioisomer, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034496-59-6) [1]. While both share the identical molecular formula (C16H13N3OS) and molecular weight (295.4 g/mol), the 2-thienyl attachment in the target compound positions the sulfur atom differently, altering the electrostatic potential surface and steric profile of the molecule. This regioisomeric variation is a critical decision point in hit-to-lead optimization, as the 2-thienyl orientation provides a distinct spatial arrangement for interactions with hydrophobic protein pockets compared to the 3-thienyl analog .
| Evidence Dimension | Regioisomeric identity (thiophene attachment position) |
|---|---|
| Target Compound Data | Thiophen-2-yl at pyrazine 3-position; InChIKey: DNKJMSFAVAEZAZ-UHFFFAOYSA-N |
| Comparator Or Baseline | N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034496-59-6); thiophen-3-yl attachment; identical MW: 295.4 g/mol |
| Quantified Difference | Qualitative structural isomerism; no numerical potency difference available from public domain. |
| Conditions | Structural comparison based on chemical identity databases (PubChem, Chemsrc). |
Why This Matters
Selection of the correct regioisomer is essential for target engagement assays, as even identical molecular formula isomers can exhibit divergent biological activity profiles.
- [1] PubChem. (2026). Compound Summary for CID 121023508. National Center for Biotechnology Information. View Source
